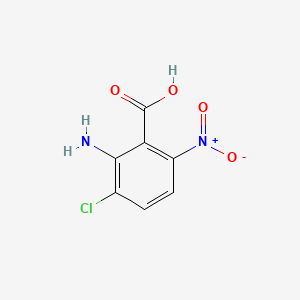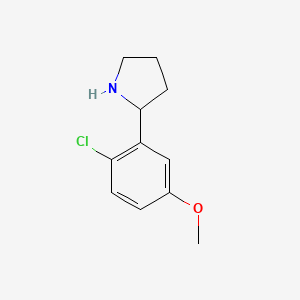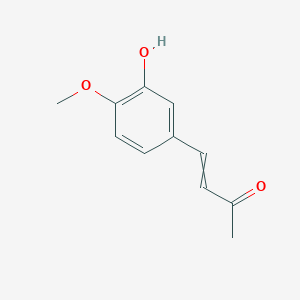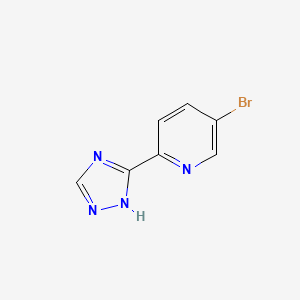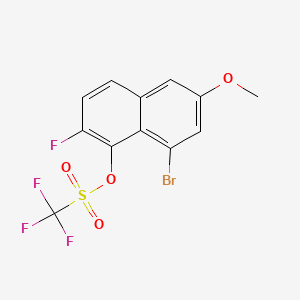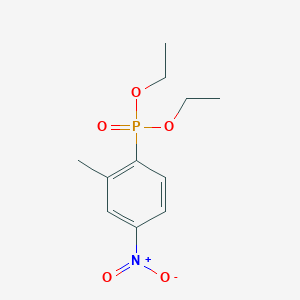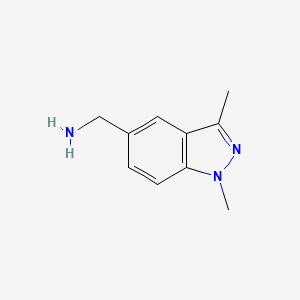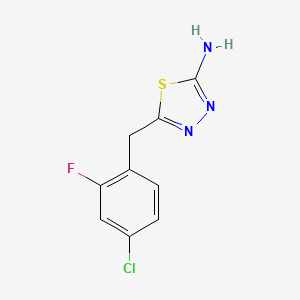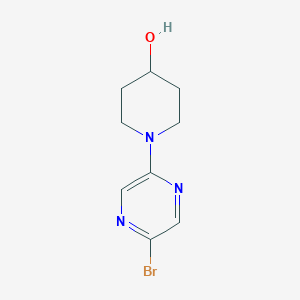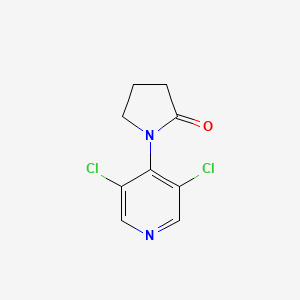
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29113901 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD29113901 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled environments to facilitate the reactions.
Industrial Production Methods: Industrial production of MFCD29113901 requires scalable and efficient methods. The process is optimized to produce large quantities while maintaining the quality of the compound. This involves the use of advanced equipment and techniques to ensure consistency and reliability in production.
Análisis De Reacciones Químicas
Types of Reactions: MFCD29113901 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific functional groups present in the compound.
Common Reagents and Conditions: The reactions involving MFCD29113901 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of MFCD29113901 depend on the type of reaction and the conditions used
Aplicaciones Científicas De Investigación
MFCD29113901 has a wide range of applications in scientific research. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it is investigated for its potential effects on biological systems and its role in various biochemical pathways. In medicine, MFCD29113901 is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and processes.
Mecanismo De Acción
The mechanism of action of MFCD29113901 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds: MFCD29113901 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or reactivity.
Uniqueness: The uniqueness of MFCD29113901 lies in its specific properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Conclusion
MFCD29113901 is a compound with significant scientific interest due to its unique properties and wide range of applications
Propiedades
Fórmula molecular |
C9H8Cl2N2O |
|---|---|
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
1-(3,5-dichloropyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-4-12-5-7(11)9(6)13-3-1-2-8(13)14/h4-5H,1-3H2 |
Clave InChI |
DSBNTCBSZTVBFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



